OCRL-1 protein
Description
Properties
CAS No. |
147883-08-7 |
|---|---|
Molecular Formula |
C35H50N8O8 |
Synonyms |
OCRL-1 protein |
Origin of Product |
United States |
Scientific Research Applications
Structural and Functional Insights
OCRL-1 is an inositol polyphosphate 5-phosphatase that interacts with multiple Rab GTPases, which are essential for membrane trafficking. The protein consists of several domains: a pleckstrin homology domain, an inositol-5-phosphatase domain, an ASPM-SPD-2-Hydin domain, and a RhoGAP-like domain. These structural features facilitate its interaction with various cellular components, including clathrin and junctional proteins in epithelial cells .
Table 1: Structural Domains of OCRL-1
| Domain | Function |
|---|---|
| Pleckstrin Homology Domain | Membrane localization and binding to phosphoinositides |
| Inositol-5-Phosphatase Domain | Hydrolysis of phosphoinositides |
| ASPM-SPD-2-Hydin Domain | Interaction with Rab proteins |
| RhoGAP-like Domain | Potential regulation of Rho GTPases |
Role in Cellular Processes
OCRL-1 is involved in several key cellular processes:
- Membrane Trafficking : OCRL-1 regulates endosomal dynamics and interacts with clathrin-coated pits, influencing the recycling of membrane proteins .
- Epithelial Cell Maturation : Studies demonstrate that depletion of OCRL-1 impairs the maturation of polarized epithelial cells, affecting their ability to form proper junctions and lumens .
- Phagocytosis : The protein is crucial for the closure of phagosomes during phagocytosis by removing phosphoinositides that regulate actin dynamics .
Case Studies and Experimental Findings
Case Study 1: Role in Lowe Syndrome
Research has shown that mutations in the OCRL gene lead to Lowe syndrome. The loss of OCRL-1 function disrupts normal cellular processes, contributing to the symptoms observed in affected individuals. For instance, studies using animal models have elucidated how the absence of OCRL-1 affects renal function and neuronal development .
Case Study 2: Epithelial Cell Behavior
In a study involving Madin-Darby Canine Kidney (MDCK) cells, researchers found that silencing OCRL-1 resulted in larger cell areas and reduced proliferation rates. This indicates that OCRL-1 is vital for maintaining normal cell shape and density during epithelial maturation .
Case Study 3: Interaction with Pathogens
OCRL-1 has been implicated in the infection process of certain pathogens. For example, it plays a role during the phagocytosis of Yersinia pseudotuberculosis and Listeria monocytogenes, where it helps remodel actin structures necessary for pathogen entry into host cells .
Therapeutic Implications
Understanding the function of OCRL-1 opens avenues for therapeutic interventions. Potential strategies include:
- Gene Therapy : Restoring normal OCRL gene function may alleviate symptoms associated with Lowe syndrome.
- Targeting Membrane Dynamics : Modulating OCRL-1 activity could enhance phagocytic efficiency against bacterial infections.
Preparation Methods
Bacterial Expression and Vector Construction
Recombinant OCRL-1 is commonly expressed in Escherichia coli due to its scalability and cost-effectiveness. Full-length OCRL-1 (isoform b, NP_001578) and truncated variants are cloned into pET or pGEX vectors for expression with affinity tags such as glutathione S-transferase (GST) or hexahistidine (6xHis). For instance, the Rab-binding domain (RBD; residues 540–893) was subcloned into pGEX-4T-2 to produce GST-tagged OCRL-1 fragments. The use of NusA fusion tags (e.g., for Rab8) enhances solubility of GTPase partners during co-expression.
Yeast Two-Hybrid Screening
Yeast two-hybrid systems are employed to map protein-protein interactions, such as OCRL-1 binding to Rab GTPases. Constructs encoding OCRL-1 fragments (e.g., residues 540–726) are ligated into pGBKT7, while Rab GTPases (e.g., Rab5Q79L, Rab6Q72L) are cloned into pGADT7. Cotransformation into AH109 yeast cells enables selection on adenine-/leucine-/tryptophan-deficient media, confirming interaction via growth on high-stringency plates.
Purification and Characterization of OCRL-1
Affinity Chromatography
OCRL-1 is purified using nickel-nitrilotriacetic acid (Ni-NTA) or glutathione-Sepharose chromatography. For example, GST-tagged OCRL-1 (residues 539–901) expressed in BL21(DE3) E. coli is lysed in 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM dithiothreitol (DTT), followed by affinity capture and thrombin cleavage to remove tags. Size-exclusion chromatography (Superdex 200) further resolves monomeric OCRL-1, achieving >95% purity as verified by SDS-PAGE and Coomassie staining.
Limited Proteolysis for Domain Mapping
Limited tryptic digestion identifies functional domains. Incubation of OCRL-1 (5 μg) with trypsin (125 ng) at 30°C for 30 minutes generates a ~57 kDa fragment (residues 200–700), which retains Rab-binding activity. Western blotting with domain-specific antibodies (e.g., CRAE for residues 616–631) confirms fragment composition.
Mutagenesis and Functional Analysis
Error-Prone PCR and Rab-Binding Mutants
Random mutagenesis of the OCRL-1 linker region (residues 540–726) using GeneMorph II polymerase introduces point mutations (e.g., S555E, G664D). Yeast two-hybrid screening against Rab6Q72L identifies binding-deficient mutants, which exhibit cytoplasmic mislocalization in HeLa cells compared to wild-type OCRL-1.
Kinetic Analysis of Rab-OCRL-1 Interactions
Surface plasmon resonance (SPR) and fluorescence polarization quantify Rab-binding kinetics. For OCRL-1 539–901, association rate constants (k<sub>on</sub>) for Rab1b, Rab5a, and Rab8a are 7.0 × 10<sup>6</sup>, 1.05 × 10<sup>7</sup>, and 1.5 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup>, respectively. Dissociation constants (K<sub>D</sub>) derived from k<sub>off</sub>/k<sub>on</sub> ratios range from 50 nM (Rab8a) to 220 nM (Rab1b).
Enzymatic Activity Assays
Phosphatase Activity Measurement
OCRL-1’s 5-phosphatase activity is assayed using phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P<sub>2</sub>]-embedded liposomes. Reactions containing 100 μM PtdIns(4,5)P<sub>2</sub> and 50 nM OCRL-1 are quenched with chloroform/methanol, and products (PtdIns4P) are resolved by thin-layer chromatography. Rab5Q79L and Rab6Q72L stimulate activity by 1.5- and 2-fold, respectively, while Rab-binding mutants (e.g., G664D) show no enhancement.
Coupled Spectrophotometric Assays
A continuous assay monitors inorganic phosphate release using purine nucleoside phosphorylase. OCRL-1 (10 nM) hydrolyzes 100 μM PtdIns(4,5)P<sub>2</sub> with a k<sub>cat</sub> of 4.2 s<sup>−1</sup> and K<sub>m</sub> of 40 μM.
Cellular Localization Studies
Q & A
Q. What experimental methods are used to determine OCRL-1’s enzymatic activity in cellular models?
OCRL-1’s inositol 5-phosphatase activity is typically measured via in vitro phosphatase assays using substrates like phosphatidylinositol 4,5-bisphosphate (PIP2) or phosphatidylinositol 3,4,5-trisphosphate (PIP3). Researchers employ cell lysates from patient-derived fibroblasts (e.g., Lowe syndrome or Dent-2 disease) and quantify residual phosphatase activity using thin-layer chromatography or malachite green assays . Western blotting with anti-OCRL-1 antibodies (e.g., C-terminal specific antibodies) is used to confirm protein expression levels .
Q. How do researchers validate OCRL-1 mutations in Lowe syndrome patients?
Mutations are validated through a combination of:
- RT-PCR and sequencing : Amplifying OCRL transcripts from patient RNA to identify splice-site or nonsense mutations .
- Immunohistochemistry : Detecting OCRL-1 protein levels in tissues (e.g., kidney biopsies) compared to controls .
- Functional assays : Measuring PIP2 hydrolysis activity in cultured fibroblasts to confirm loss-of-function .
Q. What cellular models are optimal for studying OCRL-1 dysfunction?
Patient-derived fibroblasts are widely used due to their accessibility and relevance to renal and neurological phenotypes. For mechanistic studies, CRISPR-Cas9-edited cell lines (e.g., HEK293 or HeLa cells) with OCRL knockouts or pathogenic mutations (e.g., c.2257-2A>T) allow controlled analysis of endosomal trafficking defects .
Advanced Research Questions
Q. How can phenotypic variability in OCRL-1-related disorders (Lowe syndrome vs. Dent-2 disease) be resolved despite overlapping mutations?
Phenotypic variability may stem from:
- Residual OCRL-1 activity : Some mutations (e.g., missense variants) retain partial phosphatase activity, as shown by PIP2 hydrolysis assays in fibroblasts .
- Compensatory mechanisms : INPP5B, a paralog of OCRL-1, may mitigate endosomal defects in Dent-2 disease but not Lowe syndrome. Co-silencing INPP5B and OCRL-1 in cell models exacerbates phenotypes .
- Tissue-specific expression : OCRL-1 is absent in hematopoietic cells, which may explain spared immune function in patients .
Q. What strategies address contradictory data on OCRL-1’s role in actin cytoskeleton remodeling?
Discrepancies arise from differences in experimental systems (e.g., in vitro vs. in vivo models). To resolve this:
- Use live-cell imaging with actin-GFP reporters in OCRL-depleted cells to track cytoskeletal dynamics in real-time .
- Compare knockout vs. patient-derived cells : Patient fibroblasts often retain residual OCRL-1, whereas CRISPR knockouts provide a null background .
- Analyze Rab GTPase interactions : OCRL-1 binds Rab1 and Rho GTPases; co-immunoprecipitation (Co-IP) assays can map these interactions .
Q. How can OCRL-1’s structural domains inform drug discovery for Lowe syndrome?
OCRL-1’s catalytic 5-phosphatase domain (residues 1–540) and RhoGAP-like domain (residues 541–901) are critical for function. Approaches include:
- Crystallography : Solving structures of OCRL-1 bound to PIP2 or Rab GTPases to identify druggable pockets .
- High-throughput screening : Testing small molecules that restore phosphatase activity in patient fibroblasts .
- Gene therapy : Delivering functional OCRL-1 via AAV vectors in in vivo models, though challenges remain in targeting renal and ocular tissues .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing OCRL-1 activity data across heterogeneous patient cohorts?
- Use non-parametric tests (e.g., Mann-Whitney U) for skewed datasets, common in rare disease studies with small sample sizes .
- Apply multivariate regression to account for covariates like age, mutation type, and residual enzyme activity .
- Validate findings via bootstrap resampling to assess robustness in underpowered cohorts .
Q. How can researchers ensure reproducibility in OCRL-1 functional studies?
- Standardize protocols : Use the same antibody lots (e.g., Proteintech’s anti-OCRL-1) and substrate concentrations across labs .
- Include positive/negative controls : Wild-type fibroblasts and OCRL-knockout cells are essential for activity assays .
- Deposit raw data : Share immunofluorescence images, blot densitometry, and activity measurements in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
